molecular formula C16H12Cl2F3NO2 B2518966 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351659-90-9

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No.: B2518966
CAS No.: 1351659-90-9
M. Wt: 378.17
InChI Key: VEXKRFQVOKXMEG-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates key pharmacophores, including the 3,4-dichlorophenyl and 4-(trifluoromethyl)phenyl groups, which are frequently employed to enhance biological activity and optimize pharmacokinetic properties. The trifluoromethyl group, in particular, is a well-established motif known to increase metabolic stability and improve cell membrane permeability in drug discovery efforts . Benzamide scaffolds with halogen and trifluoromethyl substituents have demonstrated significant potential in pharmacological investigations. Structurally related compounds have been explored as potent inhibitors of bacterial cell division, specifically targeting the essential filamentous temperature-sensitive protein Z (FtsZ), a promising avenue for developing new antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, similar trifluoromethyl-containing benzamides are being actively studied in neuroscience research for their interaction with central nervous system targets, showing promise in preclinical models for modulating neuropharmacological pathways . This compound is provided exclusively to support these and other exploratory research applications, offering a valuable building block for chemical biology and the development of novel therapeutic agents.

Properties

IUPAC Name

3,4-dichloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKRFQVOKXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps, including the introduction of the dichloro and trifluoromethyl groups, followed by the formation of the benzamide structure. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Hydroxylation: Addition of a hydroxyl group to the ethyl chain.

    Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 16c : 3,4-Dichloro-N-(1-(2-hydroxy-3-(4-((2-nitro-4-(trifluoromethyl)phenyl)amino)phenoxy)propyl)piperidin-4-yl)benzamide
  • Structural Differences : Replaces the hydroxyethyl group with a piperidin-4-yl moiety and introduces a nitro group.
5-Chloro-2-Hydroxy-N-[4-(Trifluoromethyl)phenyl]benzamide
  • Structural Differences : Features a hydroxyl group directly on the benzamide ring (2-hydroxy) and lacks the dichloro and hydroxyethyl substituents.
  • Functional Impact : Exhibits potent cytotoxicity against Desulfovibrio piger (64–66% biomass inhibition at 0.37–1.10 µmol/L), attributed to the electron-withdrawing trifluoromethyl group and hydroxyl-mediated membrane disruption .

Role of Trifluoromethyl and Chloro Substituents

The trifluoromethyl group is a recurring motif in bioactive compounds due to its ability to enhance binding to hydrophobic pockets and resist metabolic degradation. For example:

  • Sulfentrazone (a pesticide): Contains CF₃ and dichloro groups, highlighting their role in agrochemical stability .

Hydroxyethyl vs. Hydroxyphenyl Moieties

  • 2-Hydroxyethyl Group : In the target compound, this group likely facilitates hydrogen bonding with proteins or nucleic acids, as seen in molecular docking studies where similar motifs enhance binding affinity .
  • 2-Hydroxyphenyl Group : Present in salicylamides (e.g., ), this group directly participates in chelation or acid-base interactions, contributing to antimicrobial activity but possibly reducing metabolic stability compared to the hydroxyethyl variant.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Notable Activity
Target Compound ~406.7 3,4-Cl, CF₃, hydroxyethyl ~3.5 Not explicitly reported
Compound 16c ~627.9 Piperidine, nitro, CF₃ ~4.2 Anticancer (synthesis intermediate)
5-Chloro-2-OH-N-[4-CF₃-Ph]benzamide ~315.7 5-Cl, 2-OH, CF₃ ~2.8 Antimicrobial (IC₅₀: ~0.5 µmol/L)

Key Observations :

  • Higher molecular weight and lipophilicity (LogP) correlate with enhanced membrane permeability but may reduce solubility.
  • Chlorine atoms and CF₃ groups universally improve target engagement but require balancing with polar groups (e.g., hydroxyl) to maintain bioavailability.

Biological Activity

3,4-Dichloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring dichloro and trifluoromethyl groups, suggests significant biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12Cl2F3NO2
  • Molecular Weight : 378.1732 g/mol
  • CAS Number : 1351659-90-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism
HT2915.7Apoptosis induction
Jurkat12.3Caspase activation

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound affects signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Study 1 : Evaluated the effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls.
  • Study 2 : Focused on the compound's effect on immune modulation, showing enhanced immune response in treated models.

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